5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)-
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Overview
Description
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)-: is an organic compound with a complex structure that includes a nitrile group, an oxo group, and an octene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures (e.g., 150°C) is one of the widely used methods for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles and other derivatives.
Scientific Research Applications
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the oxo group can undergo various transformations. These interactions can lead to the formation of biologically active compounds that exert their effects through specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(1-methylethyl)octane: Similar in structure but lacks the nitrile and oxo groups.
2,4-Hexadiene, 3,4-dimethyl-: Contains a similar octene chain but differs in functional groups.
Uniqueness
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- is unique due to the presence of both nitrile and oxo groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
88778-61-4 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(E)-7-oxo-4-propan-2-yloct-5-enenitrile |
InChI |
InChI=1S/C11H17NO/c1-9(2)11(5-4-8-12)7-6-10(3)13/h6-7,9,11H,4-5H2,1-3H3/b7-6+ |
InChI Key |
PSCBLGYZDXBAEQ-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)C(CCC#N)/C=C/C(=O)C |
Canonical SMILES |
CC(C)C(CCC#N)C=CC(=O)C |
Origin of Product |
United States |
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